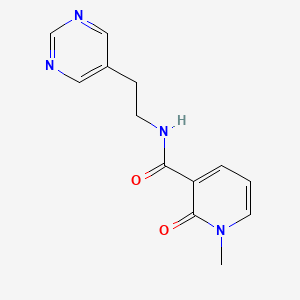
1-methyl-2-oxo-N-(2-(pyrimidin-5-yl)ethyl)-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-2-oxo-N-(2-(pyrimidin-5-yl)ethyl)-1,2-dihydropyridine-3-carboxamide, also known as MRS1477, is a small molecule that has been studied for its potential use in scientific research. MRS1477 is a selective antagonist of the P2Y14 receptor, a G protein-coupled receptor that is involved in various physiological processes such as inflammation, immune response, and pain perception.
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
A series of compounds closely related to 1-methyl-2-oxo-N-(2-(pyrimidin-5-yl)ethyl)-1,2-dihydropyridine-3-carboxamide have been synthesized and shown to possess significant antibacterial activities. For instance, Kostenko et al. (2008) demonstrated the synthesis of 3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones, starting from ethyl 3-alkyl(aryl)carboxamidothieno[2,3-b]pyridine-2-carboxylates, which exhibited antistaphylococcal activity Kostenko et al., 2008.
Anticancer and Anti-inflammatory Agents
Further extending the chemical versatility, Rahmouni et al. (2016) reported the synthesis of novel pyrazolopyrimidines derivatives demonstrating anticancer and anti-5-lipoxygenase activities Rahmouni et al., 2016. These findings underscore the compound's potential in the development of new therapeutic agents targeting cancer and inflammatory diseases.
Heterocyclic Compound Synthesis
The synthesis of novel heterocyclic systems using derivatives of this compound has been explored. Bakhite et al. (2005) prepared a variety of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and related fused systems, highlighting the compound's utility in the creation of complex heterocyclic structures with potential biological activities Bakhite et al., 2005.
Antimicrobial and Antifungal Activities
Compounds synthesized from this compound derivatives have been evaluated for their antimicrobial and antifungal properties. Hossan et al. (2012) synthesized a series of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, demonstrating the compound's potential in addressing infectious diseases Hossan et al., 2012.
Propriétés
IUPAC Name |
1-methyl-2-oxo-N-(2-pyrimidin-5-ylethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-17-6-2-3-11(13(17)19)12(18)16-5-4-10-7-14-9-15-8-10/h2-3,6-9H,4-5H2,1H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUDWGIPSAPEEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCCC2=CN=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3,5-dimethyl-1-(2-oxo-2H-chromene-3-carbonyl)-1H-pyrazol-4-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2382811.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-2-yl)methanone](/img/structure/B2382812.png)
![5-((4-Benzhydrylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2382816.png)

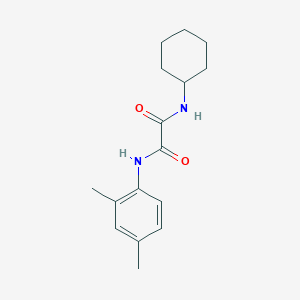
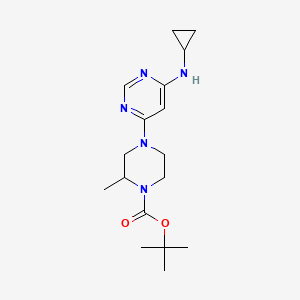

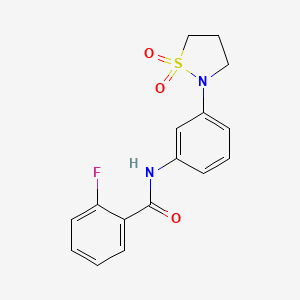
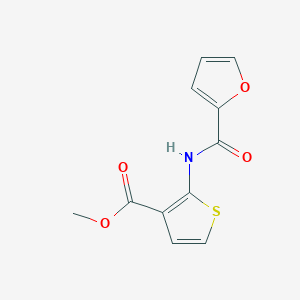
![2-Amino-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2382827.png)
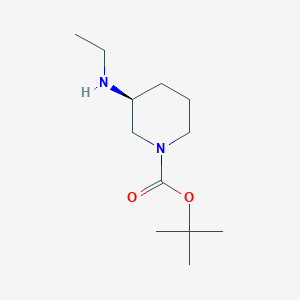
![1-[1-(4-fluorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone](/img/structure/B2382829.png)
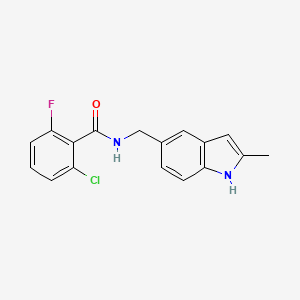
![6-(4-Chlorophenyl)-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2382833.png)
